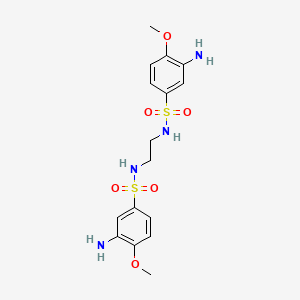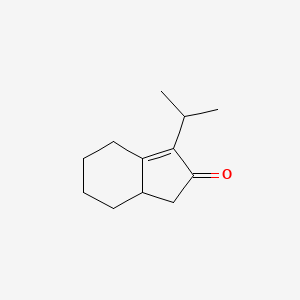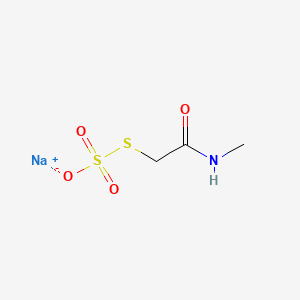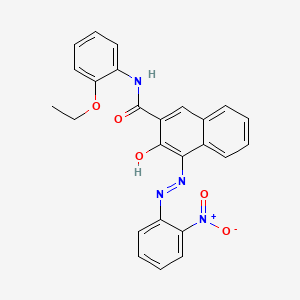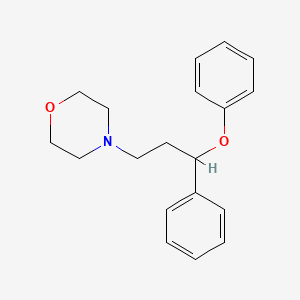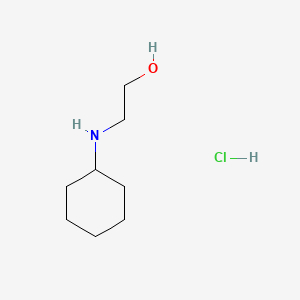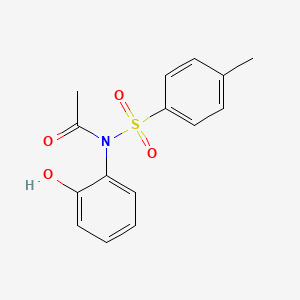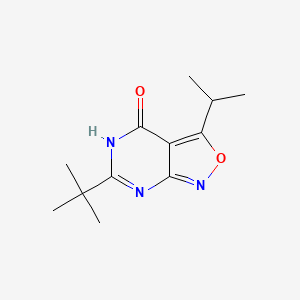
Isoxazolo(3,4-d)pyrimidin-4(1H)-one, 6-(1,1-dimethylethyl)-3-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazolo(3,4-d)pyrimidin-4(1H)-one, 6-(1,1-dimethylethyl)-3-(1-methylethyl)- is a heterocyclic compound that features both isoxazole and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazolo(3,4-d)pyrimidin-4(1H)-one, 6-(1,1-dimethylethyl)-3-(1-methylethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a substituted isoxazole with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for maximum efficiency. The use of continuous flow reactors can also be employed to enhance the production rate and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Isoxazolo(3,4-d)pyrimidin-4(1H)-one, 6-(1,1-dimethylethyl)-3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halides and alkoxides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Isoxazolo(3,4-d)pyrimidin-4(1H)-one, 6-(1,1-dimethylethyl)-3-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which Isoxazolo(3,4-d)pyrimidin-4(1H)-one, 6-(1,1-dimethylethyl)-3-(1-methylethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate specific pathways, leading to desired biological outcomes. For instance, it may inhibit certain enzymes involved in disease progression, thereby exhibiting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Isoxazolo(3,4-d)pyrimidin-4(1H)-one derivatives
- Pyrimidine-based heterocycles
- Isoxazole-containing compounds
Uniqueness
Isoxazolo(3,4-d)pyrimidin-4(1H)-one, 6-(1,1-dimethylethyl)-3-(1-methylethyl)- stands out due to its unique combination of isoxazole and pyrimidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
38897-15-3 |
|---|---|
Fórmula molecular |
C12H17N3O2 |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
6-tert-butyl-3-propan-2-yl-5H-[1,2]oxazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H17N3O2/c1-6(2)8-7-9(15-17-8)13-11(12(3,4)5)14-10(7)16/h6H,1-5H3,(H,13,14,15,16) |
Clave InChI |
FFNWKRYKSXEVFM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C2C(=O)NC(=NC2=NO1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


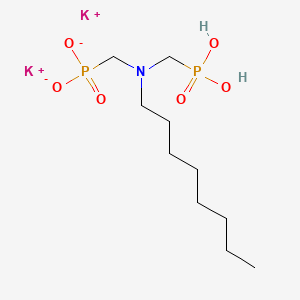
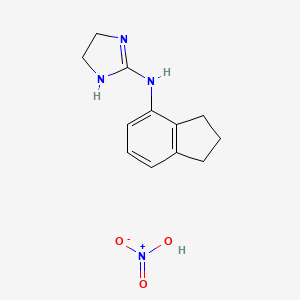

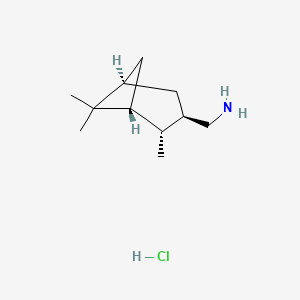
![[2-(1-Ethylpentyl)-1,3-dioxolan-4-yl]methyl laurate](/img/structure/B15179757.png)

